molecular formula C19H27NO4 B11083565 3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B11083565
M. Wt: 333.4 g/mol
InChI Key: ACAHXCGWHHOOSI-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is a chemical compound with the molecular formula C19H27NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

    Attachment of the Butanoate Group: The butanoate group can be attached through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.

    Formation of the Methoxyphenylamino Group: The methoxyphenylamino group can be synthesized through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aromatic ring reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the aromatic ring or the cyclohexyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylamino group, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

(3,4-dimethylcyclohexyl) 4-(4-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C19H27NO4/c1-13-4-7-17(12-14(13)2)24-19(22)11-10-18(21)20-15-5-8-16(23-3)9-6-15/h5-6,8-9,13-14,17H,4,7,10-12H2,1-3H3,(H,20,21)

InChI Key

ACAHXCGWHHOOSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OC(=O)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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